molecular formula C19H18ClNO2 B5762008 1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde

1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde

Cat. No.: B5762008
M. Wt: 327.8 g/mol
InChI Key: IMHAFXYEABNCRW-UHFFFAOYSA-N
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Description

1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a 2-(2-chlorophenoxy)ethyl group and an aldehyde group at the 3-position. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 2-(2-chlorophenoxy)ethyl Group: This step involves the alkylation of the indole core with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formylation at the 3-Position: The final step involves the formylation of the indole ring at the 3-position using a Vilsmeier-Haack reaction, where the indole reacts with a mixture of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-(2-chlorophenoxy)ethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: 1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carboxylic acid.

    Reduction: 1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to interact with various biological receptors, enzymes, and proteins. The presence of the aldehyde group enables it to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

    1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.

    1-[2-(2-chlorophenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole: Contains a benzimidazole ring instead of an indole ring.

    N-(2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide: Contains a benzimidazole ring and a furan carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-7-ethylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-2-14-6-5-7-16-15(13-22)12-21(19(14)16)10-11-23-18-9-4-3-8-17(18)20/h3-9,12-13H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHAFXYEABNCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CCOC3=CC=CC=C3Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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